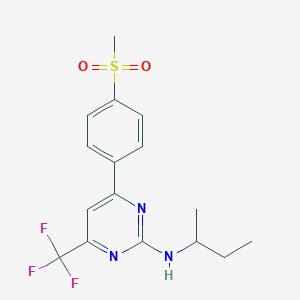
N-sec-butyl-4-(4-(methylsulfonyl)phenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW-637185X: is a novel and highly selective inhibitor of cyclooxygenase-2 (COX-2). This compound has been studied for its potential neuroprotective effects and its ability to inhibit the production of inflammatory prostaglandins .
Preparation Methods
The synthesis of GW-637185X involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
GW-637185X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GW-637185X has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Investigated for its neuroprotective properties in models of neurodegenerative diseases.
Medicine: Potential therapeutic agent for conditions involving inflammation and pain, such as arthritis and other inflammatory disorders.
Industry: May be used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
GW-637185X exerts its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). This inhibition reduces the production of inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the binding of GW-637185X to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid .
Comparison with Similar Compounds
GW-637185X is unique in its high selectivity for cyclooxygenase-2 compared to other similar compounds. Some similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor used for similar indications but with different pharmacokinetic properties.
The uniqueness of GW-637185X lies in its specific binding affinity and selectivity for COX-2, which may result in fewer side effects compared to other COX-2 inhibitors .
Properties
Molecular Formula |
C16H18F3N3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-butan-2-yl-4-(4-methylsulfonylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F3N3O2S/c1-4-10(2)20-15-21-13(9-14(22-15)16(17,18)19)11-5-7-12(8-6-11)25(3,23)24/h5-10H,4H2,1-3H3,(H,20,21,22) |
InChI Key |
BHAFHAMADYHYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)
![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)
![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)
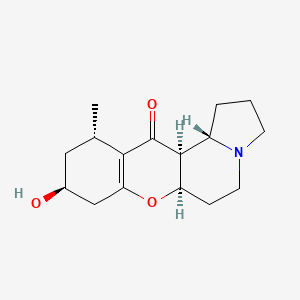
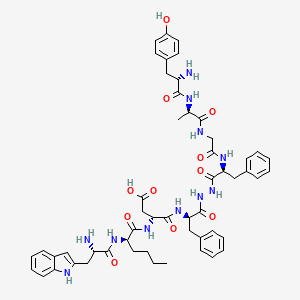
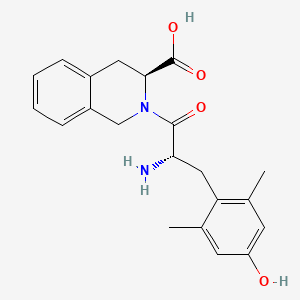
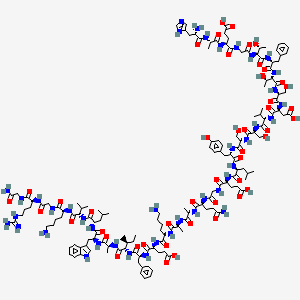
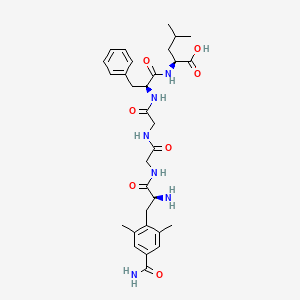
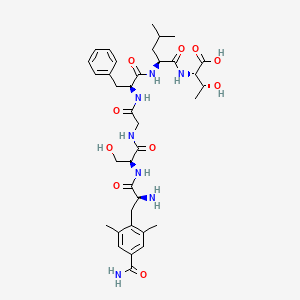
![H-Cpa-c[pen-Gly-Phe-pen]OH](/img/structure/B10849028.png)
